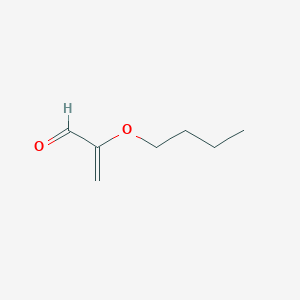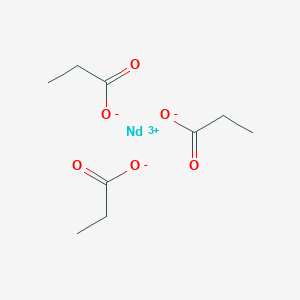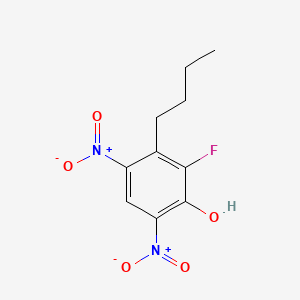
3-Butyl-2-fluoro-4,6-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C10H12FNO5 It is a nitrophenol derivative, characterized by the presence of butyl, fluoro, and dinitro functional groups on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-2-fluoro-4,6-diaminophenol.
Substitution: Formation of 3-butyl-2-substituted-4,6-dinitrophenol derivatives.
Applications De Recherche Scientifique
3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and polymer additives
Mécanisme D'action
The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-sec-Butyl-4,6-dinitrophenol (Dinoseb): Used as a herbicide and polymerization inhibitor.
2,3-Dinitrophenol: Studied for its toxicological properties and environmental impact .
Uniqueness
3-Butyl-2-fluoro-4,6-dinitrophenol is unique due to the presence of the fluoro group, which can influence its reactivity and biological activity. The butyl group also adds to its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties .
Propriétés
Numéro CAS |
34460-43-0 |
|---|---|
Formule moléculaire |
C10H11FN2O5 |
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
3-butyl-2-fluoro-4,6-dinitrophenol |
InChI |
InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3 |
Clé InChI |
RTFJJMUFJVCVBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


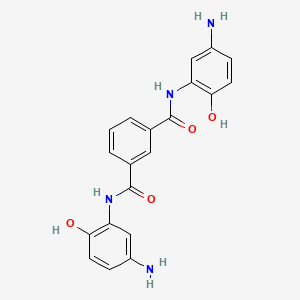
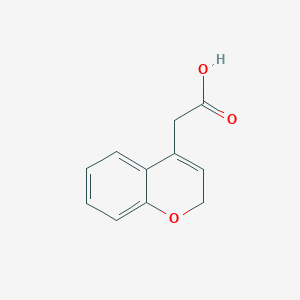


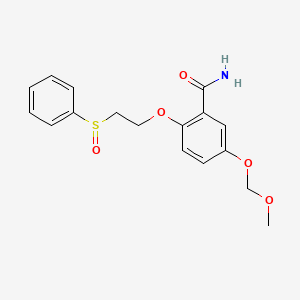

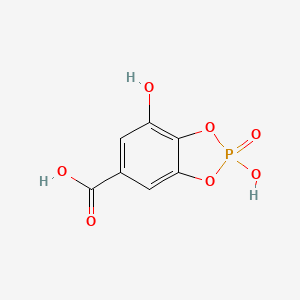

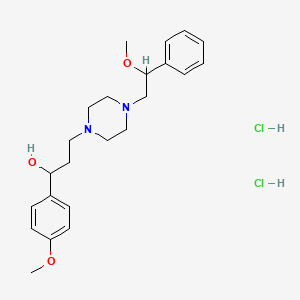
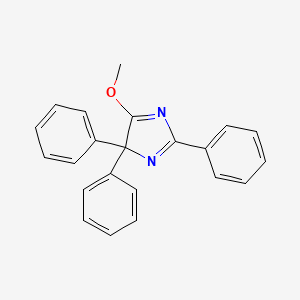
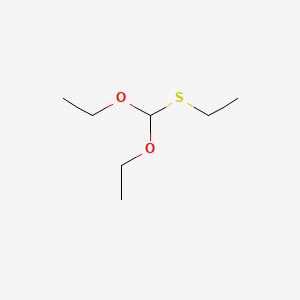
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
